4-Méthylumbelliféryle caprylate

Vue d'ensemble

Description

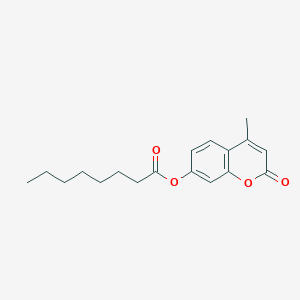

L'octanoate de 4-méthylombelliféryle est un composé chimique de formule moléculaire C18H22O4 et de masse moléculaire 302,36 g/mol . Il s'agit d'un dérivé de la 4-méthylombelliférone, conjuguée avec un groupe octanoate. Ce composé est connu pour son utilisation comme substrat fluorogène dans les dosages biochimiques, en particulier pour la détection de l'activité lipase .

Applications De Recherche Scientifique

4-Methylumbelliferyl octanoate is widely used in scientific research due to its properties as a fluorogenic substrate. Some of its applications include:

Biochemistry: Used to measure lipase activity in various biological samples.

Medicine: Employed in diagnostic assays to detect pancreatic function and related disorders.

Chemistry: Utilized in enzymatic studies to understand the kinetics and mechanisms of ester hydrolysis.

Industry: Applied in the development of biosensors and other analytical tools for detecting enzyme activity.

Mécanisme D'action

Target of Action

The primary target of 4-Methylumbelliferyl caprylate (4-MUC) is C8 esterase . Esterases are enzymes that catalyze the hydrolysis of ester bonds, and C8 esterase specifically acts on esters with an eight-carbon chain . This enzyme plays a crucial role in various biological processes, including the metabolism of lipids and the detoxification of xenobiotics .

Mode of Action

4-MUC acts as a fluorogenic substrate for C8 esterase . Upon cleavage by C8 esterase, 4-MUC releases a fluorescent moiety, 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Biochemical Pathways

The cleavage of 4-MUC by C8 esterase and the subsequent release of 4-MU can be utilized in various biochemical pathways. For instance, it is employed in the identification of Salmonella spp. based on the detection of caprylate esterase . .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution can be influenced by various factors, including its formulation and the route of administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-MUC.

Result of Action

The cleavage of 4-MUC by C8 esterase results in the release of 4-MU, which exhibits fluorescence . This fluorescence can be detected and measured, providing a useful tool for various laboratory experiments, including the identification of specific bacterial species and the study of esterase activity .

Action Environment

The action of 4-MUC is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . Therefore, the efficacy and stability of 4-MUC can be affected by the pH of the environment in which it is used .

Analyse Biochimique

Biochemical Properties

4-Methylumbelliferyl caprylate has been utilized to study the enzymatic activity of lipases, proteases, and other enzymes . It has also been used to monitor the activity of cell signaling pathways, such as the MAPK and JAK-STAT pathways . It is cleaved by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .

Cellular Effects

4-Methylumbelliferyl caprylate has been reported to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance in animal models . It has also been used to monitor the activity of cell signaling pathways, such as the MAPK and JAK-STAT pathways .

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl caprylate involves its cleavage by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . This fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Temporal Effects in Laboratory Settings

It has been used in a variety of laboratory experiments, including enzymology, cell biology, and biochemistry .

Dosage Effects in Animal Models

In animal models, 4-Methylumbelliferyl caprylate has been shown to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance

Metabolic Pathways

It is known that it is a substrate for esterase with C8 activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'octanoate de 4-méthylombelliféryle peut être synthétisé par des réactions d'estérification. Une méthode courante consiste à faire réagir la 4-méthylombelliférone avec l'acide octanoïque en présence d'un catalyseur tel que le dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) . La réaction se produit généralement dans un solvant organique tel que le dichlorométhane sous reflux.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l'octanoate de 4-méthylombelliféryle ne soient pas largement documentées, l'approche générale impliquerait des processus d'estérification à grande échelle, utilisant des réacteurs automatisés et des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

L'octanoate de 4-méthylombelliféryle subit principalement des réactions d'hydrolyse, en particulier en présence d'enzymes lipases. Cette hydrolyse entraîne la rupture de la liaison ester, libérant la 4-méthylombelliférone et l'acide octanoïque .

Réactifs et conditions courants

Hydrolyse : Catalysée par des enzymes lipases, généralement dans des conditions aqueuses douces.

Estérification : Implique des réactifs tels que le DCC et le DMAP dans des solvants organiques sous reflux.

Principaux produits

Hydrolyse : Produit la 4-méthylombelliférone et l'acide octanoïque.

Estérification : Produit de l'octanoate de 4-méthylombelliféryle à partir de la 4-méthylombelliférone et de l'acide octanoïque.

Applications de recherche scientifique

L'octanoate de 4-méthylombelliféryle est largement utilisé dans la recherche scientifique en raison de ses propriétés de substrat fluorogène. Voici quelques-unes de ses applications :

Biochimie : Utilisé pour mesurer l'activité lipase dans divers échantillons biologiques.

Médecine : Employé dans les dosages diagnostiques pour détecter la fonction pancréatique et les troubles associés.

Industrie : Appliqué au développement de biosenseurs et d'autres outils analytiques pour détecter l'activité enzymatique.

Mécanisme d'action

Le principal mécanisme d'action de l'octanoate de 4-méthylombelliféryle implique son hydrolyse par des enzymes lipases. L'enzyme catalyse la rupture de la liaison ester, ce qui entraîne la libération de la 4-méthylombelliférone, qui est fortement fluorescente. Cette fluorescence peut être mesurée pour quantifier l'activité enzymatique . Les cibles moléculaires comprennent les sites actifs des enzymes lipases, où le substrat se lie et subit une catalyse .

Comparaison Avec Des Composés Similaires

L'octanoate de 4-méthylombelliféryle peut être comparé à d'autres substrats fluorogènes tels que :

Acétate de 4-méthylombelliféryle : Structure similaire, mais avec un groupe acétate au lieu d'un groupe octanoate.

Butyrate de 4-méthylombelliféryle : Contient un groupe butyrate et est utilisé pour des dosages enzymatiques similaires.

Palmitate de 4-méthylombelliféryle : A une chaîne palmitate plus longue et est utilisé pour détecter l'activité lipase dans différents contextes.

La particularité de l'octanoate de 4-méthylombelliféryle réside dans sa longueur de chaîne spécifique, ce qui le rend adapté à la détection de l'activité lipase avec des préférences de substrat particulières .

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-3-4-5-6-7-8-17(19)21-14-9-10-15-13(2)11-18(20)22-16(15)12-14/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEWYQWWSCVHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174718 | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20671-66-3 | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020671663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20671-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Methylumbelliferyl caprylate help detect Salmonella?

A: 4-Methylumbelliferyl caprylate (MUCAP) is a fluorogenic substrate that can be hydrolyzed by the enzyme esterase, which is present in many bacteria, including Salmonella species. [, ] When MUCAP is cleaved by esterase, it releases 4-methylumbelliferone (4-MU), a fluorescent compound. This fluorescence can be easily detected and serves as a visual indicator of Salmonella presence. [, ]

Q2: What is the sensitivity and specificity of using MUCAP for Salmonella detection?

A: Studies have shown that MUCAP exhibits high sensitivity and specificity for Salmonella detection. Research using MUCAP identified all tested Salmonella strains, including those isolated from food samples and standard strains. [, ] While some non-Salmonella bacteria also showed a positive MUCAP reaction, these could be easily differentiated through additional tests like the oxidase test. [] One study reported a sensitivity and specificity of 97% when using MUCAP for Salmonella identification. []

Q3: Are there any limitations to using MUCAP for detecting Salmonella?

A: While MUCAP demonstrates high effectiveness in detecting most Salmonella serotypes, it might not effectively identify Salmonella typhi and Salmonella paratyphi A on Rambach agar. [] These serotypes might produce weaker or delayed acid production, impacting their visibility on this specific agar. To overcome this, a simple and rapid MUCAP fluorescence test can be employed in conjunction with Rambach agar to ensure detection of all Salmonella species within 24 hours of incubation. []

Q4: What are the advantages of using MUCAP for Salmonella detection compared to other methods?

A4: MUCAP offers several advantages for Salmonella detection:

- Speed: The MUCAP assay is rapid, providing results within minutes, compared to traditional culture-based methods that can take several days. []

- Sensitivity: MUCAP exhibits high sensitivity in detecting Salmonella, even at low concentrations. []

Q5: Can MUCAP be used in conjunction with other technologies to improve Salmonella detection?

A: Yes, researchers have explored combining MUCAP with nanotechnology for enhanced Salmonella detection. One study developed a method using iron core gold nanoparticles (ICGNPs) conjugated with Salmonella antibodies and MUCAP. [] This approach demonstrated a limit of detection of 32 Salmonella per mL, showcasing the potential of combining MUCAP with nanomaterials for highly sensitive and specific detection methods. []

Q6: Beyond Salmonella, are there other applications for MUCAP?

A: Research indicates that MUCAP's utility extends beyond solely detecting Salmonella. It is also employed in studying the kinetics of esterase activity, including neutral, acid, and base-catalyzed hydrolysis. [] This knowledge is valuable in understanding the enzyme's behavior and can be applied in various fields like biochemistry and enzymology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)

![2,2-dimethyl-3H-benzo[h]chromen-4-one](/img/structure/B184381.png)

![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)

![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)